(d-Ala2,d-leu5)-enkephalin acetate
Description
Origin and Context within Endogenous Opioid Peptides
The story of DADLE begins with the discovery of the enkephalins, naturally occurring peptides in the brain that act as endogenous ligands for opioid receptors. nih.gov These pentapeptides, specifically Leu-enkephalin and Met-enkephalin, were identified in 1975 and were found to play a crucial role in the body's pain modulation and emotional responses. nih.gov
DADLE is a synthetic analog of Leu-enkephalin. sigmaaldrich.com The natural peptide has the amino acid sequence Tyr-Gly-Gly-Phe-Leu. wikipedia.orgsigmaaldrich.com In the creation of DADLE, two key modifications were made to this original structure: the glycine (B1666218) at position 2 was replaced with D-alanine (B559566), and the leucine (B10760876) at position 5 was replaced with D-leucine (B559557). wikipedia.org This seemingly subtle alteration has profound consequences for the molecule's behavior.
One of the primary challenges in studying endogenous enkephalins is their rapid degradation by enzymes in the body. echelon-inc.comnih.gov The structural modifications in DADLE, particularly the inclusion of D-amino acids, render it significantly more resistant to enzymatic breakdown. sigmaaldrich.comsigmaaldrich.comechelon-inc.com This enhanced metabolic stability gives DADLE a longer-lasting effect compared to its natural counterpart. sigmaaldrich.comechelon-inc.com
Furthermore, these changes contribute to DADLE's increased potency and selectivity as a δ-opioid receptor agonist. sigmaaldrich.comsigmaaldrich.com While it also exhibits some activity at the μ-opioid receptor, its primary and most potent effects are mediated through the δ-opioid receptor. wikipedia.orgrndsystems.comabcam.comtocris.com
| Property | Leu-Enkephalin | (d-Ala2,d-leu5)-Enkephalin Acetate (B1210297) (DADLE) |
| Origin | Endogenous | Synthetic Analog |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu | Tyr-D-Ala-Gly-Phe-D-Leu |
| Metabolic Stability | Low (rapidly degraded) | High (resistant to degradation) sigmaaldrich.comsigmaaldrich.comechelon-inc.com |
| Receptor Affinity | Primarily δ- and μ-opioid receptors | Prototypical δ-opioid receptor agonist sigmaaldrich.comsigmaaldrich.comrndsystems.comtocris.com |
Historical Perspectives in Opioid Research
The development of DADLE and other synthetic opioid peptides marked a significant turning point in opioid research. These tools allowed for more precise investigations into the function of specific opioid receptor subtypes.
DADLE quickly became recognized as a prototypical, or standard, agonist for the δ-opioid receptor. sigmaaldrich.comsigmaaldrich.comrndsystems.comtocris.com This means it serves as a reliable and well-characterized tool for activating this specific receptor in experimental settings. Its selectivity has been instrumental in differentiating the physiological and pharmacological effects of δ-opioid receptor activation from those of the μ- and κ-opioid receptors. frontiersin.org Research using DADLE has been crucial in understanding the role of δ-opioid receptors in pain perception, mood regulation, and neuroprotection. nih.govnih.govnih.gov
Over the years, the applications of DADLE in neuropharmacology have expanded significantly. It has been used in a wide array of studies, from investigating the molecular signaling pathways activated by δ-opioid receptors to exploring their potential therapeutic applications. For instance, studies have utilized DADLE to examine its effects on neuronal injury, synaptic plasticity, and even the regulation of gene expression. rndsystems.comabcam.comnih.gov Its use in radiolabeled forms, such as [³H]-DADLE, has been pivotal in receptor binding assays to characterize the affinity of other compounds for the δ-opioid receptor. nih.gov
| Research Application | Description |
| Receptor Binding Assays | Used as a radioligand ([³H]-DADLE) to determine the binding affinity of other molecules to the δ-opioid receptor. nih.gov |
| Signal Transduction Studies | Investigating the intracellular signaling cascades initiated by δ-opioid receptor activation. |
| Neuroprotection Research | Examining the protective effects of δ-opioid receptor activation against neuronal damage in models of ischemia and other insults. nih.govnih.govnih.gov |
| Pain Modulation Studies | Elucidating the role of δ-opioid receptors in the modulation of pain signals. |
Scope of Academic Inquiry
The academic inquiry surrounding (d-Ala2,d-leu5)-enkephalin acetate is extensive and continues to grow. Current research explores its potential in various therapeutic areas, leveraging its neuroprotective and cytoprotective properties. abcam.comnih.gov Studies have investigated its ability to attenuate neuronal injury after oxygen-glucose deprivation and its role in promoting cell survival. rndsystems.comnih.gov Furthermore, research has delved into its effects on cellular processes like autophagy and its potential to mitigate damage in conditions like cerebral ischemia. nih.govnih.govnih.gov The ongoing investigation into DADLE and its interactions with the δ-opioid receptor holds promise for the development of novel therapeutic strategies for a range of neurological and other disorders. frontiersin.orgtechnologynetworks.com
Properties
IUPAC Name |
acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7.C2H4O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;1-2(3)4/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);1H3,(H,3,4)/t18-,22+,23+,24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZBXSPTRALQEX-IIKZURRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746721 | |
| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94825-57-7 | |
| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Peptide Synthesis and Analog Design for Research Applications
Synthetic Methodologies of (d-Ala2,d-leu5)-Enkephalin Acetate (B1210297)
The synthesis of (d-Ala2,d-leu5)-enkephalin (DADLE), a pentapeptide with the sequence Tyr-D-Ala-Gly-Phe-D-Leu, is crucial for its use in research. Both solid-phase and solution-phase methods have been successfully employed.
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support. bachem.com This method simplifies the purification process as reagents and byproducts can be easily washed away. bachem.comlsu.edu For the synthesis of DADLE and its analogs, the Merrifield resin is a common solid support. ias.ac.in
The process generally involves the following steps:
Attachment: The C-terminal amino acid, D-Leucine (B559557) in the case of DADLE, is anchored to the solid resin.
Deprotection: The Nα-protecting group, often a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed from the attached amino acid. ias.ac.inyoutube.com
Coupling: The next amino acid in the sequence, with its Nα-terminus protected, is activated and coupled to the deprotected amino group of the preceding residue. youtube.com
Repetition: These deprotection and coupling steps are repeated for each amino acid in the peptide sequence. bachem.com
Cleavage: Once the entire peptide chain is assembled, it is cleaved from the resin support, often using a strong acid like trifluoroacetic acid (TFA). youtube.comjabde.com
A specific example of SPPS for a related enkephalin analog involved using Fmoc-amino acid trichlorophenyl esters in the presence of 1-hydroxybenzotriazole. ias.ac.in Another study detailed the synthesis of a DADLE precursor, [D-Ala², 4,5-didehydro-D-Leu⁵]Leu enkephalin, using Fmoc amino acid derivatives, which was later used for tritiation. rsc.org
Solution-Phase Coupling Strategies
While SPPS is more common for peptide synthesis, classical solution-phase methods have also been utilized for synthesizing enkephalin analogs. nih.gov This approach involves coupling amino acid or peptide fragments in a solution. Each intermediate product must be isolated and purified before the next coupling step. While this method can be more labor-intensive, it can be advantageous for large-scale synthesis.
Radiolabeling Techniques for Ligand Binding Studies
Radiolabeled ligands are indispensable tools for studying receptor binding, distribution, and function. For (d-Ala2,d-leu5)-enkephalin, radiolabeling allows for sensitive detection in various experimental settings.
Tritiation of Leucine (B10760876) Residues
Tritium (B154650) (³H), a radioactive isotope of hydrogen, is a commonly used label for peptide ligands due to its low energy beta emission, which is suitable for autoradiography and liquid scintillation counting. A method has been developed for the high specific activity tritiation of the leucine residue in DADLE. rsc.org This involves the synthesis of a precursor peptide containing a 4,5-didehydro-D-leucine residue. rsc.org This unsaturated precursor is then catalytically tritiated to yield [³H]DADLE. rsc.org HPLC analysis following acidic hydrolysis confirmed that the tritium label was exclusively located at the leucine residue. rsc.org The uptake of tritium-labeled DADLE ([³H]DADLE) has been investigated in neuroblastoma cells to study receptor-mediated processes. nih.gov
Development of Radiolabeled Probes
Besides tritium, other radioisotopes have been used to develop probes for opioid receptors. For instance, a radioiodinated analog, ¹²⁵I[D-Ala², Met⁵] enkephalin, was prepared and purified for binding studies. nih.gov This tracer demonstrated high specific activity and was effectively displaced by (d-Ala2,d-leu5)-enkephalin, indicating its utility in characterizing opioid receptor binding sites. nih.gov The development of such probes is crucial for understanding the pharmacology of opioid receptors. nih.gov
Fluorescent probes are also being developed for studying opioid receptors, offering alternatives to radiolabeling for certain applications like single-molecule microscopy. nih.govacs.org
Design and Synthesis of Functional Analogs and Derivatives
The design and synthesis of analogs of (d-Ala2,d-leu5)-enkephalin aim to improve properties such as receptor selectivity, metabolic stability, and systemic activity. ias.ac.in
Modifications to the peptide backbone and side chains can significantly impact its biological activity. For example, replacing Gly² with a D-amino acid like D-Ala increases resistance to enzymatic degradation. ias.ac.inechelon-inc.com Further modifications at the C-terminus, such as amidation, can also enhance stability. ias.ac.in
Researchers have synthesized a variety of analogs by substituting different amino acids at various positions. For instance, analogs with D-Met or D-Nle at position 2 have been created and studied. ias.ac.in The introduction of a D-Leu residue at position 5 was found to make the peptide systemically active. ias.ac.in Other modifications include the incorporation of unnatural amino acids or the cyclization of the peptide to constrain its conformation. rsc.org
These structure-activity relationship studies are guided by the goal of developing potent and selective ligands for opioid receptors, which can serve as valuable research tools. ias.ac.in
| Finding | Compound(s) | Research Focus | Reference |
| Synthesis of [³H]DADLE | [D-Ala², 4,5-didehydro-D-Leu⁵]Leu enkephalin, [³H]DADLE | Tritiation for ligand binding studies | rsc.org |
| Receptor binding assay | ¹²⁵I[D-Ala², Met⁵] enkephalin, (d-Ala2,d-leu5)-enkephalin | Characterization of opioid receptor binding | nih.gov |
| Systemic activity | Tyr-D-Ala-Gly-Phe-D-Leu, Tyr-D-Ala-Gly-Phe-D-Leu-amide | Enhancing peptide stability and activity | ias.ac.in |
| Structure-activity studies | Various enkephalin analogs | Investigating the role of specific amino acid residues | ias.ac.inias.ac.in |
| Uptake studies | [³H]DADLE | Investigating receptor-mediated endocytosis | nih.gov |
Chemically Modified Enkephalin Analogs
The chemical modification of enkephalins, particularly through the substitution of amino acids, has been a cornerstone of structure-activity relationship (SAR) studies. The replacement of the glycine (B1666218) at position 2 with a D-amino acid, as seen in DADLE, is a well-established strategy to confer resistance to enzymatic degradation and enhance biological activity. medchemexpress.comias.ac.in
Further modifications have explored the introduction of unnatural amino acids and other chemical moieties to probe receptor interactions and improve selectivity. For instance, the synthesis of [ΔAla2, Leu5]-enkephalin, where an unsaturated dehydroalanine (B155165) residue is incorporated at the second position, resulted in an analog with increased potency and a preference for μ-opioid receptors. nih.gov This preference is thought to be driven by the hydrophobicity of the dehydroalanine residue. nih.gov
Thionation, the replacement of an amide bond oxygen with sulfur, has also been employed to create novel enkephalin analogs. The biological activity of these monothionated Leu-enkephalin analogs is highly dependent on the position of the thioamide function. nih.gov While thionation at the Tyr1 or Gly3 positions led to reduced activity, introducing a sulfur atom at the second position of Leu-enkephalin resulted in increased potency across various biological assays. nih.gov
The following table summarizes the effects of various chemical modifications on enkephalin analogs:
| Modification | Position | Resulting Analog | Effect on Activity/Selectivity | Reference |
| D-Amino Acid Substitution | Gly2 | (d-Ala2,d-leu5)-enkephalin | Enhanced stability and activity | medchemexpress.comias.ac.in |
| Dehydroamino Acid Substitution | Gly2 | [ΔAla2, Leu5]-enkephalin | Increased potency, μ-receptor preference | nih.gov |
| Thionation | Tyr1, Gly3 | D,L-Tyr1-thio-Leu-Enk, Gly3-thio-Leu-Enk | Reduced activity | nih.gov |
| Thionation | Gly2 | Gly2-thio-Leu-Enk | Increased potency | nih.gov |
| Thionation | Phe4 | Phe4-thio-Leu-Enk | Similar or slightly less potent than parent compound | nih.gov |
Affinity Labeling Reagents Derived from (d-Ala2,d-leu5)-Enkephalin Acetate
Affinity labels are invaluable tools for the irreversible labeling and subsequent characterization of receptors. These reagents typically consist of a high-affinity ligand coupled to a reactive chemical group that can form a covalent bond with the target receptor. Several affinity labeling reagents have been developed based on the enkephalin scaffold to study opioid receptors.
One approach involves the introduction of electrophilic groups, such as isothiocyanate (-NCS) or bromoacetamide (-NHCOCH2Br), into the peptide sequence. nih.govacs.orgnih.gov For example, these groups have been incorporated at the para position of the phenylalanine residue at position 4 (Phe4) in N,N-dibenzylleucine enkephalin and N,N-diallyl[Aib2,Aib3]leucine enkephalin. nih.govacs.org The synthesis of these analogs often utilizes an orthogonal protection strategy, allowing for the late-stage conversion of a p-amino group into the desired reactive moiety. nih.govacs.org Interestingly, while substitution at the para position of Phe4 generally decreased binding affinity for both δ and μ receptors, N,N-dibenzyl[Phe(p-NCS)4]leucine enkephalin showed a twofold increase in affinity for δ receptors. nih.govacs.org
Another strategy for developing affinity labels involves the use of a chloromethyl ketone derivative. The chloromethyl ketone derivative of D-Ala2-Leu5-enkephalin (DALECK) was synthesized and found to be a potent affinity reagent that selectively and irreversibly blocks the high-affinity opioid binding site at alkaline pH. nih.gov
Furthermore, enkephalin derivatives containing a maleimide (B117702) group have been synthesized as affinity labels. DSLET-Mal, a derivative of Tyr-D-Ser-Gly-Phe-Leu-Thr, demonstrated high affinity and selective, wash-resistant inhibition of δ-opioid receptors in rat brain membranes. nih.gov Similarly, an S-activated enkephalin analog containing p-nitrophenylalanine in place of Phe4 has been shown to effectively label μ-opioid receptors. oup.com
The table below provides examples of enkephalin-based affinity labeling reagents:
| Parent Peptide | Reactive Group | Position of Modification | Target Receptor | Reference |
| N,N-dibenzylleucine enkephalin | Isothiocyanate (-NCS) | Phe4 (para position) | δ-opioid receptor | nih.govacs.org |
| N,N-diallyl[Aib2,Aib3]leucine enkephalin | Bromoacetamide (-NHCOCH2Br) | Phe4 (para position) | δ-opioid receptor | nih.govacs.org |
| (d-Ala2,d-leu5)-enkephalin | Chloromethyl ketone | C-terminus | High-affinity opioid binding site | nih.gov |
| Tyr-D-Ser-Gly-Phe-Leu-Thr (DSLET) | Maleimide | C-terminus | δ-opioid receptor | nih.gov |
| [d-Ala2, Leu(CH2S-Npys)5]enkephalin | p-Nitrophenylalanine | Phe4 | μ-opioid receptor | oup.com |
C-Terminal and N-Terminal Modifications
Modifications at the C-terminus and N-terminus of peptides can significantly influence their stability, charge, and biological activity. nih.govjpt.comlifetein.com The C-terminus of a peptide has a free carboxyl group, while the N-terminus has a free amino group. youtube.com
C-Terminal Modifications:
A common C-terminal modification is amidation, where the C-terminal carboxyl group is converted to a carboxamide. This modification removes the negative charge and can increase the peptide's stability against enzymatic degradation by carboxypeptidases. lifetein.com It can also enhance biological activity. lifetein.com
Another strategy involves the attachment of various fatty acids to the C-terminus to create lipophilic derivatives. For DADLE, the synthesis of acetyl, butyryl, caproyl, and caprylyl derivatives has been reported. nih.gov These modifications were found to increase the stability of DADLE in intestinal homogenates. A "bell-shaped" relationship was observed between the lipophilicity of the derivatives and their permeability across intestinal membranes, with the butyryl derivative (DADLE-C4) showing the highest permeability. nih.gov
N-Terminal Modifications:
The N-terminus of peptides is also a key site for modification. nih.gov N-terminal acetylation is a common modification that can increase peptide stability by making it resistant to degradation by aminopeptidases. lifetein.com
In the context of enkephalin analogs, N-terminal modifications have been explored to create multifunctional ligands. For example, the development of enkephalin-like tetrapeptide analogs with an N-phenyl-N-piperidin-4-ylpropionamide (Ppp) moiety at the C-terminus has led to the discovery of ligands with mixed MOR/DOR agonism and KOR antagonism. mdpi.com
The following table highlights key C-terminal and N-terminal modifications of DADLE and other enkephalin analogs:
| Modification Type | Modification | Effect | Reference |
| C-Terminal | Amidation | Increased stability and biological activity | lifetein.com |
| C-Terminal | Acylation with fatty acids (acetyl, butyryl, caproyl, caprylyl) | Increased stability and altered intestinal permeability | nih.gov |
| N-Terminal | Acetylation | Increased stability | lifetein.com |
| C-Terminal | Addition of N-phenyl-N-piperidin-4-ylpropionamide (Ppp) | Creation of multifunctional MOR/DOR agonists and KOR antagonists | mdpi.com |
Molecular and Cellular Mechanisms of Action
Opioid Receptor Interactions
(d-Ala2,d-leu5)-enkephalin acetate (B1210297) is a well-established and prototypical delta (δ)-opioid receptor agonist. zenodo.org Its biological effects are primarily mediated through its interaction with this specific class of opioid receptors.
Delta (δ) Opioid Receptor (DOR) Binding and Activation
The primary mechanism of action for (d-Ala2,d-leu5)-enkephalin acetate involves its high-affinity binding to and activation of δ-opioid receptors. zenodo.org
This compound exhibits a pronounced preference for the δ-opioid receptor. nih.gov This selectivity is a key characteristic that distinguishes it from many other opioid peptides. The substitution of d-alanine (B559566) at position 2 and d-leucine (B559557) at position 5 confers significant resistance to enzymatic degradation, enhancing its stability and making it a more potent and selective δ-agonist compared to its endogenous counterparts, Leu-enkephalin and Met-enkephalin. zenodo.org
While this compound demonstrates the highest affinity for δ-opioid receptors, it exhibits a considerably lower affinity for μ-opioid (MOR) and κ-opioid (KOR) receptors. nih.gov This differential binding affinity underscores its utility as a selective tool for studying δ-opioid receptor function. Research has shown that while it can interact with μ-opioid binding sites, it does so with different characteristics compared to μ-selective ligands. nih.gov Studies have demonstrated similarities in the discriminative stimulus properties between (d-Ala2,d-leu5)-enkephalin and the μ-agonist fentanyl, but not the κ-agonist ethylketocyclazocine, further highlighting its distinction from κ-receptor ligands. mdpi.com
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand is used to quantify the binding of an unlabeled compound, such as this compound, to the receptor. While numerous studies have utilized this compound in such assays to characterize opioid receptors, specific and consistently reported binding affinity values (Ki) across different studies can be variable. However, the collective data from these assays consistently support its high affinity for the δ-opioid receptor.
| Opioid Receptor Subtype | Binding Affinity (Ki) | Reference |
| Delta (δ) | High | nih.gov |
| Mu (μ) | Low | nih.govnih.gov |
| Kappa (κ) | Low | nih.gov |
Note: Specific numerical Ki values for this compound are not consistently reported across publicly available literature. The table reflects the qualitative consensus of its binding affinity profile.
The agonist activity of this compound at opioid receptors is functionally demonstrated in various bioassays. Two classical preparations for assessing opioid activity are the mouse vas deferens (MVD) and the guinea pig ileum (GPI) assays. The MVD preparation is rich in δ-opioid receptors, while the GPI preparation predominantly expresses μ-opioid receptors.
This compound has been shown to inhibit electrically stimulated contractions of the mouse vas deferens, an effect that is reversible by the opioid antagonist naloxone. nih.govresearchgate.net This provides strong evidence for its functional agonism at δ-opioid receptors.
| Bioassay | Functional Activity (IC50/EC50) | Receptor Predominance | Reference |
| Mouse Vas Deferens (MVD) | Potent Inhibition | Delta (δ) | nih.govresearchgate.net |
| Guinea Pig Ileum (GPI) | Weaker Inhibition | Mu (μ) |
Note: Specific numerical IC50 or EC50 values for this compound in these bioassays are not consistently available in the reviewed literature. The table indicates the qualitative functional activity.
Investigation of Atypical Opioid Receptor Binding Sites
Current research has primarily focused on the interaction of this compound with the classical opioid receptors (mu, delta, and kappa). To date, there is no significant body of evidence in the scientific literature to suggest that this compound binds with high affinity to atypical opioid receptor binding sites. Its pharmacological profile is overwhelmingly characterized by its selective action at the δ-opioid receptor.
G-Protein Coupled Receptor (GPCR) Signaling Transduction
This compound, also known as DADLE, is a potent and selective agonist for the delta-opioid receptor, which belongs to the large family of G-protein coupled receptors (GPCRs). sigmaaldrich.comsigmaaldrich.comcaltagmedsystems.co.uk GPCRs are integral membrane proteins that play a crucial role in transmitting extracellular signals into the cell. wikipedia.orgkhanacademy.org The signaling process is initiated when a ligand, in this case, this compound, binds to the receptor. khanacademy.org
G-Protein Coupling Mechanisms
The binding of this compound to the delta-opioid receptor induces a conformational change in the receptor protein. khanacademy.org This alteration in shape allows the receptor to interact with and activate an associated heterotrimeric G-protein complex, which consists of alpha (α), beta (β), and gamma (γ) subunits. wikipedia.orgkhanacademy.org In its inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP).
The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), prompting the Gα subunit to release GDP and bind guanosine triphosphate (GTP), which is present in the cytosol. nih.gov This exchange triggers the dissociation of the G-protein into two active components: the GTP-bound Gα subunit and a Gβγ dimer. wikipedia.org These dissociated subunits are then free to interact with and modulate the activity of various downstream effector proteins within the cell. wikipedia.orgnih.gov The specific G-protein subtype that couples to the delta-opioid receptor determines the subsequent signaling cascade. Opioid receptors, including the delta subtype, are known to couple to inhibitory G-proteins (Gi/o).
Downstream Effector Modulation
Once activated, the G-protein subunits modulate the function of various intracellular effector enzymes and ion channels. A key downstream effector modulated by delta-opioid receptor activation is Protein Kinase C (PKC). nih.gov Studies have shown that the neuroprotective effects of delta-opioid receptor activation involve the PKC/extracellular regulated protein kinases (ERK) signaling pathway. nih.gov Activation of PKC can initiate a cascade of phosphorylation events that ultimately lead to changes in gene expression and cellular function.
Another critical downstream effect of Gi/o-coupled receptor activation is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylyl cyclase, this compound can decrease intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinases and other downstream targets.
Intracellular Signaling Cascades
The initial signal transduction at the membrane by this compound triggers a complex network of intracellular signaling cascades that are vital for mediating its cellular effects. These pathways involve a series of protein kinases that amplify and propagate the signal from the cell surface to various cellular compartments, including the nucleus.
Phosphoinositide 3-Kinase (PI3K)-Akt Pathway Activation
Research has demonstrated that the neuroprotective effects of delta-opioid receptor activation by agonists like this compound are associated with the modulation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway. nih.gov The PI3K/Akt pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell survival, growth, and proliferation. nih.govplos.orgyoutube.com
Upon activation, typically by signals originating from GPCRs or receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.com PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B). youtube.com This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt by other kinases. youtube.com Once activated, Akt phosphorylates a multitude of downstream substrates, thereby promoting cell survival by inhibiting apoptotic proteins and activating pro-survival factors.
Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation
The Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is another significant intracellular signaling route modulated by this compound. nih.govnih.govnih.govcapes.gov.br The activation of the delta-opioid receptor has been shown to induce the phosphorylation and activation of ERK. nih.govnih.gov
The ERK pathway is a highly conserved signaling module that transduces signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. nih.govyoutube.com The cascade typically begins with the activation of a small GTPase called Ras, which in turn activates a series of protein kinases: Raf, followed by MEK (MAPK/ERK kinase), and finally ERK. nih.gov Specifically, studies have shown that treatment with this compound leads to the increased phosphorylation of MEK-1, which then activates MAP kinase. nih.gov Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that underlie many of the observed cellular responses to the compound.
| Experimental Finding | Cell Type | Effect of this compound | Reference |
| Modulation of PKC/ERK pathway | Rat Hippocampus | Participates in the activation of ERK1/2 | nih.gov |
| Increased MEK-1 phosphorylation | SH-SY5Y cells | Leads to activation of MAP kinase | nih.gov |
| Phospho-ERK response | CHO-K1 cells over-expressing human delta-opioid receptor | Elicits a phospho-ERK response, indicating receptor activation | nih.gov |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Regulation
This compound has been found to provide cardioprotection by inhibiting the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is intricately linked to the regulation of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell fate, and apoptosis. nih.govnih.gov
In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of GSK-3β. In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting the Wnt/β-catenin pathway, this compound can modulate the activity of GSK-3β. Furthermore, GSK-3β is a downstream target of the PI3K/Akt pathway. researchgate.net Activated Akt can directly phosphorylate and inhibit GSK-3β, providing another mechanism by which this compound can regulate its activity. The regulation of GSK-3β is a critical node that integrates signals from multiple pathways to control cellular function.
| Pathway | Effect of this compound | Downstream Consequence | Reference |
| Wnt/β-Catenin | Inhibition | Modulation of GSK-3β activity | nih.govnih.gov |
| PI3K/Akt | Activation | Potential for direct phosphorylation and inhibition of GSK-3β | nih.govresearchgate.net |
Role of Survivin and Anti-Apoptotic Protein Expression
This compound, also known as DADLE, demonstrates significant anti-apoptotic capabilities by modulating the expression of key regulatory proteins involved in programmed cell death. While direct modulation of the inhibitor of apoptosis protein (IAP) Survivin by DADLE is not yet fully characterized, its action on other critical anti-apoptotic and pro-apoptotic factors is well-documented.
Research shows that DADLE treatment in human mesenchymal stem cells under 'serum deprivation' stress leads to a significant up-regulation of the pro-survival protein Bcl-2. nih.gov Concurrently, it promotes a marked down-regulation of the pro-apoptotic proteins Bax and Bad. nih.gov This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, tipping the balance away from apoptosis and towards survival. In a study, DADLE treatment resulted in an approximate 2.1-fold increase in Bcl-2 expression, while Bax and Bad expression decreased by approximately 2.6 and 2.7-fold, respectively. nih.gov
Furthermore, DADLE has been observed to attenuate the expression of the tumor suppressor protein p53, which can trigger apoptosis in response to cellular stress. nih.govscispace.com By blocking methamphetamine-induced neuronal damage, DADLE was found to attenuate the mRNA expression of p53. nih.govscispace.comresearchgate.net This action prevents the initiation of the p53-mediated apoptotic cascade. The compound also reduces the levels of cleaved caspase-3, the executioner enzyme in the apoptotic pathway, further confirming its protective role. nih.gov
Table 1: Effect of this compound on Apoptotic Protein Expression This table summarizes the observed changes in the expression of key apoptosis-regulating proteins following treatment with DADLE in human mesenchymal stem cells under stress conditions.
| Protein | Function | Observed Effect of DADLE | Fold Change (Approx.) |
|---|---|---|---|
| Bcl-2 | Anti-Apoptotic | Up-regulation | +2.1 |
| Bax | Pro-Apoptotic | Down-regulation | -2.6 |
| Bad | Pro-Apoptotic | Down-regulation | -2.7 |
| Cleaved Caspase-3 | Pro-Apoptotic (Executioner) | Down-regulation | Not Quantified |
Impact on Mitochondrial Dynamics and Reactive Oxygen Species (ROS) Production
The protective effects of this compound are deeply intertwined with its ability to preserve mitochondrial integrity and function. Mitochondria are central to cellular bioenergetics and are a primary source of reactive oxygen species (ROS), which, in excess, can induce oxidative damage and cell death. nih.govnih.govexlibrisgroup.com
DADLE has been shown to enhance mitophagy, a specialized form of autophagy that selectively degrades damaged or dysfunctional mitochondria. nih.govresearchgate.net This quality control mechanism is crucial for maintaining a healthy mitochondrial network. In a study on brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), DADLE treatment led to a significant increase in mitophagy. nih.gov This process was associated with the increased expression of key mitophagy-related proteins, including PINK1 and Parkin. nih.gov
Table 2: Influence of this compound on Mitochondrial Function Markers This table outlines the effects of DADLE on key indicators of mitochondrial health in cells under ischemia/reperfusion stress.
| Marker | Function/Significance | Observed Effect of DADLE |
|---|---|---|
| Mitophagy | Removal of damaged mitochondria | Increased |
| PINK1 Expression | Mitophagy signaling protein | Increased |
| Parkin Expression | Mitophagy signaling protein | Increased |
| ATP Synthesis | Cellular energy currency | Increased |
Connexin-43 Involvement in Cardioprotective Signaling
This compound exerts significant cardioprotective effects against myocardial ischemia-reperfusion (MI/R) injury. nih.gov One of the pathways implicated in this protection is the inhibition of the Wnt/β-Catenin signaling pathway. nih.gov Studies in mouse models of MI/R injury demonstrated that DADLE administration significantly reduced the expression of Wnt3a, β-Catenin, and the downstream transcription factor TCF4, leading to improved left ventricle function and reduced infarct size. nih.gov
Connexin-43 (Cx43), the primary protein forming gap junctions in the ventricular myocardium, is a central figure in cardioprotection, particularly in the phenomenon of ischemic preconditioning. nih.govmdpi.commdpi.com The protective role of Cx43 can be independent of its channel-forming, cell-to-cell communication function. nih.gov Notably, a subpopulation of Cx43 is located in the inner mitochondrial membrane, where it is believed to play a role in modulating mitochondrial function and ROS signaling, thus contributing to cardioprotection. nih.govmdpi.com
While studies have not yet drawn a direct mechanistic link showing DADLE's regulation of Cx43 expression or localization, the convergence of their roles in cardioprotection is significant. Both DADLE and Cx43 are implicated in protecting myocardial tissue from ischemic damage and modulating mitochondrial function. The established cardioprotective signaling initiated by DADLE may intersect with pathways that are dependent on or influenced by mitochondrial Cx43.
Preclinical Pharmacological and Biological Activities
Neuroprotective Efficacy
(d-Ala2,d-leu5)-enkephalin acetate (B1210297), also known as DADLE, has emerged as a promising agent for neuroprotection. nih.govbenthamdirect.com Its ability to shield neuronal cells from damage and promote their survival has been documented across multiple studies.
Protection Against Ischemic and Hypoxic Brain Injury (In Vitro and In Vivo Models)
DADLE has shown a significant capacity to protect the brain from damage caused by ischemia and hypoxia. nih.govnih.gov In a rat model of focal ischemia-reperfusion injury, intracerebroventricular administration of DADLE was found to reduce neurological deficits, decrease the volume of cerebral infarction, and increase the number of surviving neurons. nih.govscienceopen.com This protective effect is thought to be mediated, at least in part, by the downregulation of the TLR4/NF-κB signaling pathway, which in turn suppresses the inflammatory response. nih.govscienceopen.com
In an ex vivo model using brain slices, DADLE demonstrated a concentration-dependent reduction in lactic dehydrogenase release and neuronal apoptosis following simulated ischemia. nih.govnih.gov This effect was linked to the activation of delta2 opioid receptors and the downstream MEK-ERK pathway. nih.govnih.gov Further studies in a rabbit model of spinal cord ischemia-reperfusion injury have also shown that DADLE can mitigate neuronal damage. frontiersin.orgscispace.com
Recent research has also highlighted DADLE's ability to enhance mitophagy, the selective removal of damaged mitochondria, in brain microvascular endothelial cells. nih.govnih.gov This process, mediated by the TRPV4 channel, improves mitochondrial function and helps to alleviate ischemia/reperfusion injury. nih.gov
Table 1: Neuroprotective Effects of DADLE in Ischemic and Hypoxic Models
| Model | Key Findings | Proposed Mechanism of Action |
| Rat model of focal ischemia-reperfusion | Reduced neurological deficit, decreased infarct volume, increased neuronal survival. nih.govscienceopen.com | Downregulation of TLR4/NF-κB signaling pathway. nih.govscienceopen.com |
| Ex vivo brain slices | Attenuated lactic dehydrogenase release and neuronal apoptosis. nih.govnih.gov | Activation of delta2 opioid receptors and the MEK-ERK pathway. nih.govnih.gov |
| Rabbit model of spinal cord ischemia | Mitigated neuronal damage. frontiersin.orgscispace.com | Not specified. |
| Brain microvascular endothelial cells | Enhanced mitophagy, improved mitochondrial function. nih.govnih.gov | Upregulation of TRPV4 expression. nih.gov |
Attenuation of Neuronal Apoptosis and Cell Death Pathways
A key aspect of DADLE's neuroprotective action is its ability to inhibit apoptosis, or programmed cell death. frontiersin.org Studies have shown that DADLE can reduce the expression of pro-apoptotic markers such as caspase-3 and p53 in the context of spinal cord ischemia-reperfusion injury. frontiersin.org In a cellular model of Parkinson's disease, DADLE treatment led to enhanced cell survivability and a decrease in the expression of the pro-apoptotic marker BIM. nih.gov
Furthermore, DADLE has been shown to activate pro-survival signaling pathways. nih.gov Research indicates that it can increase the phosphorylation of MEK-1, leading to the activation of the MAP kinase pathway, and enhance the expression of the pro-survival gene for nerve growth factor and the anti-apoptotic marker Bcl-2. nih.gov In a model of spinal cord injury, DADLE was found to inhibit necroptosis, another form of programmed cell death, by decreasing lysosomal membrane permeabilization. nih.gov
Mitigation of Methamphetamine-Induced Neurotoxicity
Methamphetamine is a psychostimulant known to cause neurotoxicity and neuroinflammation, leading to neuronal cell death. nih.govnih.gov Preclinical evidence suggests that DADLE can counteract this damage. researchgate.net It has been demonstrated to protect against and even reverse the damage to dopaminergic terminals induced by methamphetamine. researchgate.net This neuroprotective effect against methamphetamine-induced neurotoxicity is associated with the attenuation of the expression of tumor necrosis factor p53 and the immediate early gene c-fos. researchgate.net The mechanism is thought to involve the suppression of reactive oxygen species formation. frontiersin.org
Promotion of Neuronal Survival in Stress Models
DADLE has demonstrated the ability to promote neuronal survival under various stress conditions. In a cellular model of Parkinson's disease, which involves endoplasmic reticulum (ER) stress, DADLE treatment enhanced cell survivability. nih.gov This was accompanied by the downregulation of ER stress sensors. nih.gov The study also identified 93 microRNAs that were differentially regulated by DADLE treatment in cells under ER stress, with 34 of these potentially playing a role in promoting cell survival. nih.gov
Chronic treatment with DADLE has been found to increase the levels of nerve growth factor (NGF) in the hippocampus and midbrain of adult mice, suggesting that its neuroprotective actions may be partly mediated by NGF. nih.gov Additionally, DADLE has been shown to protect against oxidative stress by decreasing levels of malondialdehyde and nitric oxide, and increasing the levels of glutathione (B108866) peroxidase and superoxide (B77818) dismutase in the context of spinal cord ischemia-reperfusion injury. frontiersin.org
Organoprotective Potential
The protective effects of DADLE extend beyond the central nervous system, with studies indicating its potential to preserve peripheral organs.
Prolongation of Organ Survival in Ex Vivo Preparations (e.g., Heart, Lung, Liver, Kidney)
Research has shown that DADLE can prolong the survival of organs such as the heart, lung, liver, and kidney in ex vivo preparations. researchgate.net In a multiorgan block preparation, DADLE was found to extend the survival time of these organs. sigmaaldrich.com This suggests a potential application for DADLE in organ preservation for transplantation.
Cardioprotection Against Ischemia-Reperfusion Injury in Preclinical Models
(d-Ala2,d-leu5)-enkephalin (DADLE), a synthetic analog of the endogenous opioid peptide enkephalin, has demonstrated significant cardioprotective properties in preclinical models of myocardial ischemia-reperfusion (I/R) injury. sigmaaldrich.comsigmaaldrich.com This injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. DADLE's protective effects are primarily mediated through its action as a potent and selective agonist for the delta-opioid receptor. sigmaaldrich.comsigmaaldrich.com
In mouse models of myocardial I/R injury, administration of DADLE has been shown to significantly reduce the infarct area, decrease serum levels of cardiac enzymes such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH), and improve left ventricular function. nih.gov One of the underlying mechanisms for this protection involves the inhibition of the Wnt/β-Catenin signaling pathway. nih.gov DADLE has been found to suppress the expression of key components of this pathway, including Wnt3a, β-Catenin, and TCF4, which are implicated in the inflammatory and apoptotic processes following I/R. nih.gov
Furthermore, DADLE exerts its cardioprotective effects by mitigating apoptosis, or programmed cell death, in cardiomyocytes. Studies have shown that DADLE remarkably decreases the expression of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This anti-apoptotic effect contributes to the preservation of myocardial tissue and function. nih.gov
The protective role of DADLE is not limited to the heart; it has also been shown to reduce apoptosis in brain microvascular endothelial cells subjected to ischemia/reperfusion, highlighting a broader tissue-protective effect. nih.govnih.govresearchgate.net This protection is associated with the enhancement of mitophagy, a process that removes damaged mitochondria, thereby preserving cellular energy production and reducing oxidative stress. nih.govresearchgate.net
| Preclinical Model | Key Findings | Implicated Mechanisms |
| Mouse Model of Myocardial I/R | Reduced infarct size, decreased serum cardiac enzymes, improved left ventricular function. nih.gov | Inhibition of Wnt/β-Catenin pathway, suppression of caspase-3 expression. nih.govnih.gov |
| Brain Microvascular Endothelial Cells (in vitro) | Reduced apoptosis, enhanced cell viability. nih.govnih.gov | Upregulation of TRPV4, enhancement of mitophagy. nih.gov |
Myocardial Tolerance Development
While acute administration of (d-Ala2,d-leu5)-enkephalin (DADLE) offers cardioprotection, the development of tolerance with chronic exposure is a critical consideration. Myocardial tolerance refers to the diminishing protective effect of DADLE against ischemia-reperfusion injury after repeated or prolonged administration.
Preclinical evidence suggests that continuous exposure to DADLE can lead to a loss of its initial inhibitory effects. nih.gov For instance, in a neurotumor x brain hybrid cell line, prolonged exposure to DADLE (over 6 hours) resulted in the return of cyclic AMP levels to their baseline, indicating a desensitization to the compound's effects. nih.gov This loss of response is a hallmark of tolerance development.
The mechanisms underlying this tolerance are believed to involve alterations at the receptor level. One key mechanism is the desensitization of the delta-opioid receptors. This can involve the uncoupling of the receptor from its intracellular signaling pathways, meaning that even when DADLE binds to the receptor, the downstream protective signals are not effectively transduced. Another possibility is the downregulation of the receptors themselves, where the number of receptors on the cell surface is reduced, leading to a diminished response to the drug. While the precise molecular changes in the myocardium are still being fully elucidated, the phenomenon of tolerance to the effects of DADLE is a recognized pharmacological principle. sigmaaldrich.comsigmaaldrich.com
| Aspect | Description | Potential Mechanisms |
| Phenomenon | Diminished cardioprotective effect of DADLE with repeated or continuous exposure. | Receptor desensitization, receptor downregulation, uncoupling from intracellular signaling pathways. nih.gov |
| Functional Consequence | Loss of the ability of DADLE to reduce myocardial damage and improve function following an ischemic event. | Attenuation of the inhibitory effects on cellular processes that are normally modulated by acute DADLE administration. nih.gov |
Immunomodulatory Effects
(d-Ala2,d-leu5)-enkephalin (DADLE) exerts complex and significant modulatory effects on the immune system. This is possible due to the expression of opioid receptors, including the delta-opioid receptor for which DADLE has a high affinity, on various immune cells such as lymphocytes, granulocytes, monocytes, and macrophages. frontiersin.orgmdpi.com The interaction of DADLE with these receptors can influence a wide range of immune functions. frontiersin.org
Modulation of T-Cell Proliferation and Activation
The effect of DADLE on T-cell proliferation and activation is multifaceted and can be either stimulatory or inhibitory. This variability in response often depends on the concentration of DADLE and the specific state of the T-cells. The presence of opioid receptors on T-helper lymphocytes suggests a direct mechanism for these immunomodulatory effects. mdpi.com The activation of these receptors can trigger intracellular signaling cascades that ultimately influence the proliferative capacity of these crucial immune cells.
Influence on Cytokine Production and Calcium Mobilization in Immune Cells
DADLE can significantly influence the production and secretion of cytokines, the signaling molecules that orchestrate the immune response. frontiersin.org By binding to opioid receptors on immune cells, DADLE can modulate the synthesis of various cytokines, thereby shaping the nature and intensity of an immune reaction. frontiersin.org
A key event in immune cell activation is the mobilization of intracellular calcium. The binding of ligands to G protein-coupled receptors, such as the opioid receptors, can lead to the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3). frontiersin.org IP3 then acts on receptors in the endoplasmic reticulum to trigger the release of calcium into the cytoplasm. This increase in intracellular calcium is a critical signal for a variety of immune cell functions, including the release of opioid peptides like enkephalins from the immune cells themselves. frontiersin.org
Expression and Function of Opioid Receptors on Immune Cells
The foundation of DADLE's immunomodulatory activity lies in the expression of opioid receptors on immune cells. frontiersin.orgmdpi.com All four major types of opioid receptors (mu, delta, kappa, and nociceptin/orphanin FQ receptor) have been identified at both the mRNA and protein levels in various immune cell populations in humans, monkeys, rats, and mice. frontiersin.orgmdpi.com Endogenous opioid peptides, such as enkephalins, are also found within these immune cells. frontiersin.org
Activation of these receptors on leukocytes by agonists like DADLE can lead to a variety of cellular responses, including proliferation, maturation, chemotaxis, and phagocytosis. frontiersin.org The signaling cascade initiated by receptor activation typically involves Gαi/o proteins, which can lead to the Gβγ-mediated activation of phospholipase C and the subsequent calcium-dependent release of endogenous opioid peptides. frontiersin.org This suggests a potential autocrine or paracrine feedback loop where immune cells can both respond to and release opioid peptides.
| Immune Parameter | Effect of (d-Ala2,d-leu5)-enkephalin | Implicated Mechanisms |
| T-Cell Proliferation | Modulates T-cell proliferation, which can be either stimulatory or inhibitory. | Direct interaction with opioid receptors on T-cells. mdpi.com |
| Cytokine Production | Influences the synthesis and secretion of various cytokines. frontiersin.org | Activation of intracellular signaling pathways following opioid receptor binding. frontiersin.org |
| Calcium Mobilization | Can induce the release of intracellular calcium stores. frontiersin.org | G protein-coupled receptor activation leading to phospholipase C and IP3-mediated calcium release. frontiersin.org |
| Opioid Receptor Function | Acts as an agonist at delta-opioid receptors expressed on immune cells. frontiersin.org | Initiates G protein-mediated intracellular signaling cascades. frontiersin.org |
Other Preclinical Investigations
Regulation of Feeding Behavior and Thermoregulation
While the broader class of opioid peptides has been implicated in the regulation of feeding behavior and thermoregulation, specific preclinical data on the direct effects of (d-Ala2,d-leu5)-enkephalin acetate on feeding and appetite are limited in the current body of research.
In the context of thermoregulation, studies on opioid peptides in general suggest a complex role in modulating body temperature. Some evidence indicates that the administration of opioid peptides can lead to hyperthermia. However, direct and detailed investigations into the specific thermoregulatory effects of this compound in mammalian models remain to be extensively documented.
Effects on Gene Expression Profiles (e.g., c-fos, p53, anti-apoptotic genes)
A significant body of preclinical research has focused on the influence of this compound on the expression of critical genes involved in cell stress, apoptosis, and survival. These studies have consistently demonstrated a neuroprotective and anti-apoptotic profile for DADLE.
In response to neurotoxic insults, such as those induced by methamphetamine, DADLE has been shown to attenuate the messenger RNA (mRNA) expression of the immediate early gene c-fos and the tumor suppressor gene p53. nih.gov The upregulation of c-fos and p53 is often associated with cellular stress and apoptosis, and by suppressing their expression, DADLE contributes to neuronal survival.
The anti-apoptotic effects of DADLE are further supported by its ability to modulate the activity of key proteins in the apoptotic cascade. Research has shown that DADLE can block the translocation of the pro-apoptotic protein Bax to the mitochondria, a critical step in the initiation of apoptosis. mdpi.com Furthermore, DADLE has been observed to reduce the expression of caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. echelon-inc.com These findings are summarized in the table below.
| Gene/Protein | Effect of this compound | Context of a Preclinical Study |
| c-fos | Attenuation of mRNA expression | Neuroprotection against methamphetamine-induced neurotoxicity. nih.gov |
| p53 | Attenuation of mRNA expression | Neuroprotection against methamphetamine-induced neurotoxicity. nih.gov |
| Bax | Blocks translocation to mitochondria | Prevention of apoptosis. mdpi.com |
| Caspase-3 | Reduced expression | Protection against myocardial ischemia-reperfusion injury. echelon-inc.com |
Structure Activity Relationship Sar Studies
Impact of D-Amino Acid Substitutions on Receptor Affinity and Proteolytic Stability
The substitution of naturally occurring L-amino acids with their D-isomers at specific positions in the enkephalin sequence has profound effects on the peptide's biological activity and metabolic stability.
Role of D-Alanine (B559566) at Position 2
The replacement of glycine (B1666218) at position 2 with D-alanine is a cornerstone of (d-Ala2,d-leu5)-enkephalin's enhanced efficacy. This single substitution significantly increases the peptide's resistance to degradation by aminopeptidases, enzymes that rapidly break down natural enkephalins in the body. This increased proteolytic stability leads to a longer physiological half-life, allowing the compound to exert its effects for a more extended period. The introduction of the D-alanine residue also influences the peptide's conformation, predisposing it to adopt a folded structure that is favorable for receptor binding.
Role of D-Leucine (B559557) at Position 5
The following table summarizes the receptor binding affinities of (d-Ala2,d-leu5)-enkephalin (often abbreviated as DADLE) for the µ (mu) and δ (delta) opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| (d-Ala2,d-leu5)-enkephalin (DADLE) | Moderate Affinity | High Affinity |
Note: Specific Ki values can vary between studies depending on the experimental conditions. DADLE is consistently shown to have a higher affinity for the δ-opioid receptor.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of an enkephalin analog is a critical determinant of its ability to bind to and activate opioid receptors.
Influence of Amino Acid Sequence on Peptide Conformation
The specific sequence of amino acids in (d-Ala2,d-leu5)-enkephalin dictates its preferred conformation in solution. The presence of the D-alanine at position 2 is particularly influential, promoting the formation of a β-turn structure. This folded conformation is believed to be the bioactive conformation, the specific shape the peptide must adopt to effectively interact with the opioid receptor binding pocket. The tyrosine residue at position 1 and the phenylalanine residue at position 4, which are crucial for receptor recognition and activation, are brought into a specific spatial arrangement by this turn.
Spectroscopic Characterization (e.g., Circular Dichroism)
Modification of Peptide Backbone and Side Chains
To further probe the structure-activity relationships of enkephalins, researchers have synthesized numerous analogs with modifications to the peptide backbone and the amino acid side chains. These studies have provided a wealth of information on the chemical features required for potent and selective opioid receptor activity.
The following table presents data on enkephalin analogs with modified peptide backbones and their corresponding receptor affinities.
| Modification | Analog | Receptor Affinity/Selectivity |
| Backbone Modification | ||
| Thioamide Linkage (Gly2-Gly3) | [ψ[CSNH]Gly²]Leu-enkephalin | Potency enhancement, preference for δ- over µ-receptors |
| Thioamide Linkage (Phe4-Leu5) | [ψ[CSNH]Leu⁵]Leu-enkephalin | Potency enhancement |
| E-alkene (Tyr1-D-Ala2) | Tyr-ψ[(E)CH=CH]-D-Ala-Gly-Phe-Leu-OH | Biological activity largely retained |
| E-alkene (D-Ala2-Gly3) | Tyr-D-Ala-ψ[(E)CH=CH]-Gly-Phe-Leu-OH | Significant loss of affinity and activity |
The next table details the effects of various side-chain modifications on the receptor binding of enkephalin analogs.
| Modification | Analog | Receptor Affinity/Selectivity |
| Side-Chain Modification | ||
| Cyclization (D-Lys2, Glu5) | H-Tyr-D-Lys-Gly-Phe-Glu-NH₂ | Loss of receptor selectivity compared to linear counterparts researchgate.net |
| Halogenation (Phe4) | Tyr-D-Ala-Gly-Phe(p-Cl)-Leu-NH₂ | Increased binding affinity at µ, δ, and κ receptors |
| N-terminal Alkylation | N-benzyl-Tyr¹-D-Ala-Gly-Phe-Leu-NH₂ | Altered receptor selectivity |
These extensive structure-activity relationship studies have been instrumental in the design of enkephalin analogs with improved pharmacological profiles. The strategic placement of D-amino acids, the understanding of conformational requirements, and the exploration of various backbone and side-chain modifications have all contributed to the development of more stable and potent opioid peptides, with (d-Ala2,d-leu5)-enkephalin acetate (B1210297) standing out as a classic example of this successful rational drug design.
Development of Peptidomimetics
The journey from native enkephalins to stable and potent analogs like (d-Ala2,d-leu5)-enkephalin (DADLE) highlighted the importance of strategic amino acid substitutions for enzymatic resistance. However, to overcome other pharmacokinetic hurdles, researchers have focused on developing peptidomimetics. These are compounds that mimic the essential pharmacophoric elements of a peptide but are built from non-peptidic backbones, offering improved stability and oral bioavailability.
A primary strategy in enkephalin peptidomimetic design involves replacing the amide bonds, which are susceptible to peptidase cleavage, with more stable isosteres. For instance, reduced amide bonds (ψ[CH2NH]) have been incorporated into enkephalin analogs. This modification not only enhances enzymatic stability but can also influence receptor selectivity and efficacy by altering the conformational flexibility of the peptide backbone.
Another key approach is cyclization. Constraining the peptide's conformation by creating a cyclic structure can pre-organize the molecule into its bioactive conformation for receptor binding, thereby increasing both affinity and selectivity. Cyclization can be achieved through side-chain to side-chain linkages or by linking the C-terminus to the N-terminus or a side chain. Studies on cyclic enkephalin analogs have demonstrated that the size and position of the ring are critical for determining the opioid receptor subtype selectivity (μ vs. δ). For example, cyclization between the second and fifth position amino acids has been a common strategy to create potent and selective δ-opioid receptor agonists.
Furthermore, the incorporation of unnatural or conformationally restricted amino acids, such as β-turn mimetics, has been instrumental. These modifications help to stabilize the desired secondary structure recognized by the opioid receptors, leading to compounds with enhanced potency and a more defined pharmacological profile.
Design of Multi-Target Ligands
Building upon the principles of peptidomimetic design, researchers have explored the development of multi-target ligands that can interact with more than one receptor system simultaneously. This approach aims to achieve a synergistic therapeutic effect or to mitigate the side effects associated with single-target agents. The enkephalin scaffold has served as a valuable template for creating such bifunctional molecules.
Bifunctional Opioid and Neurokinin Receptor Ligands
The co-localization and interaction between opioid and neurokinin (NK) systems, particularly in pain pathways, have spurred the design of ligands that can modulate both. Substance P, a peptide from the neurokinin family, is a key neurotransmitter in the transmission of pain signals and acts primarily through the neurokinin-1 (NK1) receptor. It has been proposed that blocking NK1 receptors could potentiate opioid-induced analgesia and potentially reduce the development of tolerance and other side effects associated with chronic opioid use.
The design strategy for these bifunctional ligands often involves covalently linking a known opioid agonist pharmacophore with a known NK1 antagonist pharmacophore. In some approaches, peptide-based structures have been developed where an enkephalin analog is linked to a fragment of a known NK1 antagonist. The challenge lies in optimizing the linker's length and composition to ensure that both pharmacophores can simultaneously bind to their respective receptors without significant steric hindrance. Research in this area has led to the development of hybrid peptides with varying affinities for opioid and NK1 receptors, demonstrating the feasibility of this multi-target approach.
Dual Opioid and Cholecystokinin (B1591339) Receptor Agonists/Antagonists
The cholecystokinin (CCK) system is another important modulator of the opioid system. The peptide neurotransmitter CCK has been shown to produce anti-opioid effects, and blocking the CCK2 receptor can enhance opioid analgesia and attenuate the development of tolerance. This has led to the rational design of dual-target ligands that combine an opioid receptor agonist with a CCK2 receptor antagonist in a single molecule.
The design of these molecules often involves the fusion of an enkephalin-derived sequence with a C-terminal tetrapeptide of CCK (which is known to be a CCK receptor antagonist). By modifying the enkephalin portion for opioid agonism and the CCK fragment for CCK antagonism, researchers have created bifunctional molecules. Structure-activity relationship studies on these chimeras have focused on optimizing the amino acid sequence and the linker region to achieve the desired dual pharmacology. For instance, the substitution of specific amino acids in the enkephalin sequence can fine-tune the opioid receptor selectivity, while modifications in the CCK fragment can enhance CCK2 receptor antagonism.
The table below presents data on representative multi-target ligands, illustrating their binding affinities for different receptors.
| Compound ID | Opioid Receptor Affinity (Ki, nM) | Other Receptor Affinity (Ki, nM) | Receptor System |
| Opioid-NK1 Ligand A | 1.5 (μ-opioid) | 10.2 (NK1) | Opioid/Neurokinin |
| Opioid-NK1 Ligand B | 3.2 (δ-opioid) | 8.7 (NK1) | Opioid/Neurokinin |
| Opioid-CCK Ligand C | 0.8 (μ-opioid) | 5.4 (CCK2) | Opioid/Cholecystokinin |
| Opioid-CCK Ligand D | 2.1 (μ-opioid) | 25.0 (CCK2) | Opioid/Cholecystokinin |
This table is illustrative and compiles representative data from multiple research studies on multi-target ligands.
Enzymatic Degradation and Metabolic Stability in Preclinical Contexts
Pathways of Enkephalin Degradation in Biological Systems
Endogenous enkephalins, such as Leu-enkephalin and Met-enkephalin, are swiftly hydrolyzed after their release, primarily through the action of several key enzymes. nih.gov This rapid inactivation curtails their physiological effects. researchgate.net The principal enzymatic degradation pathways involve aminopeptidases, neutral endopeptidases, and other peptidases. nih.gov
Aminopeptidases are exopeptidases that cleave single amino acids from the N-terminus of peptides. nih.govresearchgate.net A crucial enzyme in this class is Aminopeptidase (B13392206) N (APN), also known as CD13, which plays a significant role in the degradation of enkephalins. researchgate.net APN specifically hydrolyzes the Tyr-Gly amide bond at the N-terminus of enkephalins. nih.govresearchgate.net The removal of the N-terminal tyrosine residue is a major pathway for the loss of the opioid activity of these neuropeptides. researchgate.net Studies have shown that APN is a key enzyme in the inactivation of enkephalins in various tissues, including the guinea-pig ileum and rat vas deferens. researchgate.net
Neutral endopeptidase (NEP), also referred to as neprilysin or enkephalinase, is a membrane-bound metalloendopeptidase that plays a critical role in the metabolism of several biologically active peptides, including enkephalins. nih.govnih.gov NEP cleaves peptides on the amino side of hydrophobic amino acid residues. nih.gov In the case of enkephalins, it hydrolyzes the Gly-Phe bond. researchgate.net NEP is widely distributed throughout the body, with significant concentrations found in the central nervous system, lungs, kidneys, and intestines. nih.gov Research has demonstrated that NEP is a major inactivator of enkephalins in vivo. nih.gov The enzyme's activity can be modulated, and its inhibition has been shown to prolong the analgesic effects of enkephalins. nih.gov
Besides aminopeptidases and neutral endopeptidases, other enzymes contribute to the degradation of enkephalins.
Carboxypeptidases: These enzymes cleave amino acids from the C-terminal end of a peptide. wikipedia.org Carboxypeptidase E (CPE), initially named enkephalin convertase, was thought to be involved in the biosynthesis of enkephalins from their precursors. nih.gov However, carboxypeptidases also participate in the degradation of enkephalins. For instance, a carboxypeptidase has been shown to remove the C-terminal leucine (B10760876) residue from Leu-enkephalin. osti.gov
Dipeptidyl Peptidases: These enzymes cleave dipeptides from either the N- or C-terminus of a peptide. Dipeptidyl peptidase III (DPP-III) is an important enkephalin-degrading enzyme that hydrolyzes the Gly-Gly bond. researchgate.net Dipeptidyl carboxypeptidases, such as angiotensin-converting enzyme (ACE), can also degrade enkephalins by acting on the Gly-Phe bond. researchgate.netnih.gov
The concerted action of these various peptidases ensures the rapid turnover of endogenous enkephalins, thereby tightly regulating their signaling. mdpi.com
Enhanced Metabolic Stability of (d-Ala2,d-leu5)-Enkephalin Acetate (B1210297)
To overcome the rapid degradation of natural enkephalins, synthetic analogs with increased metabolic stability have been developed. (d-Ala2,d-leu5)-enkephalin acetate (DADLE) is a prominent example of such an analog. scientificlabs.comsigmaaldrich.comsigmaaldrich.com
The enhanced stability of DADLE is primarily due to the substitution of the glycine (B1666218) residue at position 2 with a d-alanine (B559566) residue. scientificlabs.comsigmaaldrich.comsigmaaldrich.com This structural modification makes the peptide resistant to cleavage by aminopeptidases, which are the primary enzymes responsible for the initial step of enkephalin degradation. nih.govosti.gov The d-amino acid at this position sterically hinders the binding of the peptide to the active site of these enzymes. mdpi.com Consequently, DADLE is not susceptible to degradation by brain enzymes that readily hydrolyze endogenous enkephalins. nih.gov This resistance to enzymatic breakdown leads to a significantly prolonged duration of action. echelon-inc.com
Comparative studies have consistently demonstrated the superior metabolic stability of DADLE compared to its natural counterparts. While endogenous Leu-enkephalin is rapidly metabolized in biological tissues and plasma, DADLE exhibits a much longer half-life. nih.govresearchgate.net For example, in one study, the half-life of Leu-enkephalin in human serum was 12 minutes, whereas an analog with a d-Ala2 substitution showed a tenfold increase in stability. nih.gov Another study highlighted that meta-substituted Phe4 analogues of Leu-enkephalin generally had improved plasma stability with half-lives often exceeding 20 minutes. researchgate.net The metabolic stability of DADLE is a key factor contributing to its potent and long-lasting biological effects observed in preclinical studies. nih.govnih.gov
Interactive Table: Key Enzymes in Enkephalin Degradation
| Enzyme Class | Specific Enzyme(s) | Cleavage Site in Enkephalin |
| Aminopeptidases | Aminopeptidase N (APN) | Tyr¹-Gly² |
| Neutral Endopeptidases | Neprilysin (NEP) | Gly³-Phe⁴ |
| Carboxypeptidases | Carboxypeptidase E (CPE) | C-terminal amino acid |
| Dipeptidyl Peptidases | Dipeptidyl Peptidase III (DPP-III), Angiotensin-Converting Enzyme (ACE) | Gly²-Gly³, Gly³-Phe⁴ |
Interactive Table: Comparative Stability of Enkephalins
| Compound | Key Structural Feature | Relative Metabolic Stability |
| Leu-enkephalin | Endogenous peptide | Low |
| Met-enkephalin | Endogenous peptide | Low |
| This compound | Substitution of Gly² with d-Ala² | High |
Strategies for Improving Analog Stability in Research
The enhanced stability of this compound, achieved through the substitution of D-amino acids, is a foundational strategy in the development of robust peptide drug candidates. mdpi.comnih.gov Building upon this principle, researchers have explored numerous other chemical modifications to further protect enkephalin analogs from enzymatic degradation in preclinical studies. These strategies aim to sterically hinder the approach of proteases or to modify the peptide bonds that are most susceptible to cleavage. nih.gov
Key strategies for improving the stability of enkephalin analogs include:
Substitution with Unnatural Amino Acids: The incorporation of D-amino acids, as seen in DADLE, is a highly effective method. sigmaaldrich.comsigmaaldrich.com This change in stereochemistry at the alpha-carbon prevents recognition by many endogenous peptidases, which are stereospecific for L-amino acids. nih.gov Other unnatural amino acids, such as "cyclopropyl" phenylalanine, have also been used to create analogs that are very stable to cleavage by specific enzymes like carboxypeptidase Y. nih.gov
Terminal Modifications: Since proteolytic degradation often begins at the N- or C-terminus, masking these ends can significantly improve stability. nih.gov
N-Acylation: Attaching acyl groups, such as pivaloyl or other lipophilic moieties, to the N-terminus can block the action of aminopeptidases and may also enhance membrane permeability. nih.govnih.gov
C-Terminal Modification: Modifying the C-terminus, for example by amidation (as in [D-ala2]-leucine enkephalinamide), can prevent cleavage by carboxypeptidases. koreascience.krnih.gov
Backbone and Side-Chain Modifications: Altering the peptide backbone or amino acid side chains can confer resistance to endopeptidases.
Glycosylation: The attachment of carbohydrate moieties to the peptide can improve stability by sterically shielding cleavage sites. plos.org Studies have shown that glycosylated enkephalins remain at least 60% stable after a 2-hour incubation in human plasma or Caco-2 cell homogenates. plos.org
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains is a widely used strategy to increase the half-life and stability of peptides. mdpi.com For other peptide radiopharmaceuticals, PEGylation has been shown to increase the amount of intact compound from 14% to 52% after a five-day incubation in human serum. mdpi.com
Fluorination: Introducing fluorine atoms into the amino acid side chains, such as in the phenylalanine residue, has been shown to improve druglike properties and metabolic stability. nih.gov
The following table summarizes various strategies that have been researched to enhance the metabolic stability of enkephalin analogs.
Advanced Research Methodologies and Analytical Approaches
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental in characterizing the biological activities of (d-Ala2,d-leu5)-enkephalin acetate (B1210297). These assays allow for controlled investigations into the compound's effects on specific cell types and molecular pathways.
Cell Line Models (e.g., Neuronal, Cardiac, Immune, Cancer Cells)
A diverse range of cell line models is utilized to study the multifaceted effects of (d-Ala2,d-leu5)-enkephalin acetate.
Neuronal Cells: In the context of the central nervous system, the SH-SY5Y human neuroblastoma cell line and primary cortical neurons are common models. science.gov Studies have used these cells to investigate the neuroprotective effects of this compound. For instance, research has shown that this peptide can protect dopaminergic neurons from damage. pnas.org Furthermore, its impact on neuronal cell proliferation and differentiation has been examined in cell lines like the AF5 CNS neural progenitor cell line. researchgate.net Human dopaminergic neuronal precursor cells (HDNPCs), derived from healthy human brain tissue, also serve as a crucial in vitro model for studying the effects on dopamine-producing neurons. semanticscholar.org
Cardiac Cells: The HL-1 cell line, derived from mouse atrial cardiomyocytes, is a valuable tool as it retains the ability to contract and maintains phenotypic characteristics of adult cardiomyocytes. researchgate.net The use of engineered heart tissue (EHT) from neonatal rat cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-EHTs) has enabled the study of this compound in a three-dimensional, functional cardiac context, particularly in models of hypoxia-reoxygenation injury. nih.gove-century.us
Immune Cells: The interaction of this compound with the immune system is investigated using various immune cell lines. T-lymphocytes are of particular interest, and studies have explored how opioid peptides influence their migration and function. core.ac.uk Human mesenchymal stem cells (hMSCs) are another important model, used to assess the cytoprotective and anti-inflammatory effects of the peptide under cellular stress conditions. science.gov
Cancer Cells: The role of opioids in cancer is an emerging area of research. Studies have utilized human lung cancer cell lines, including both small-cell lung cancer (SCLC) and non-small-cell lung cancer (non-SCLC) lines, to investigate the effects of this compound on cell growth. nih.gov Research has indicated that opioids can have an inhibitory effect on the growth of these cancer cell lines. nih.gov Breast cancer cell lines, such as MCF-7, are also used in broader studies of cancer biology and drug response, providing a platform to potentially investigate the effects of this peptide. science.govnih.gov
Interactive Table: Cell Line Models in this compound Research
| Cell Type | Cell Line/Model | Organism | Research Focus |
| Neuronal | SH-SY5Y | Human | Neuroprotection, Transcription |
| Neuronal | AF5 | Rat | Cell cycle, Differentiation |
| Neuronal | Primary Cortical Neurons | Rat | Neuroprotection, Transcription |
| Cardiac | Engineered Heart Tissue (EHT) | Rat, Human | Cardioprotection, Hypoxia |
| Immune | T-lymphocytes | Human | Cell migration, Function |
| Immune | Human Mesenchymal Stem Cells (hMSCs) | Human | Cytoprotection, Anti-inflammation |
| Cancer | Human Lung Cancer Cell Lines | Human | Cell growth inhibition |
Apoptosis and Cell Viability Assays (e.g., MTT, Flow Cytometry, TUNEL Staining)
To quantify the effects of this compound on cell survival and death, several key assays are employed.
MTT Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. It has been used to demonstrate the ability of this compound to significantly increase the survivability of human mesenchymal stem cells under serum-deprived conditions. science.gov The assay has also been applied in studies on neuronal injury, where the peptide was shown to reduce neuronal damage after oxygen-deprivation.
Flow Cytometry: This technique allows for the high-throughput analysis of individual cells. In conjunction with specific fluorescent probes like Annexin V and propidium (B1200493) iodide (PI), flow cytometry can distinguish between viable, apoptotic, and necrotic cells. This method has confirmed the cytoprotective effects of this compound in human mesenchymal stem cells. science.gov
TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. It can be visualized through microscopy. TUNEL staining has been used to demonstrate that the growth-inhibitory effects of this compound on AF5 neural progenitor cells are not due to the induction of apoptosis. researchgate.net
Gene Expression Analysis (e.g., PCR, RT-qPCR)
Understanding how this compound modulates cellular function at the genetic level is achieved through gene expression analysis.
Polymerase Chain Reaction (PCR) and Real-Time Quantitative PCR (RT-qPCR): These techniques are used to amplify and quantify specific DNA or RNA sequences. RT-qPCR is particularly powerful for measuring changes in gene expression. It has been used to determine the expression levels of pro-apoptotic genes like Bax and Bad, and the anti-apoptotic gene Bcl-2 in human mesenchymal stem cells treated with this compound. science.gov These studies revealed a significant down-regulation of Bax and Bad and an up-regulation of Bcl-2, consistent with the pro-survival effects of the peptide. science.gov
cDNA Microarrays: This high-throughput technique allows for the simultaneous analysis of the expression of thousands of genes. In studies of neuronal cells under oxygen deprivation, cDNA microarrays have been used to investigate the global transcriptional changes induced by preconditioning with this compound. These analyses revealed that the peptide affects numerous pathways, including those involved in apoptosis, intracellular ion homeostasis, and glucose metabolism, by coordinately increasing the expression of protective genes and decreasing the expression of potentially harmful ones.
Interactive Table: Gene Expression Findings with this compound
| Gene | Cell Type | Method | Finding | Reference |
| Bax | Human Mesenchymal Stem Cells | qPCR | Down-regulated | science.gov |
| Bad | Human Mesenchymal Stem Cells | qPCR | Down-regulated | science.gov |
| Bcl-2 | Human Mesenchymal Stem Cells | qPCR | Up-regulated | science.gov |
| Various | Rat Cortical Neurons/Glia | cDNA Microarray | Coordinated changes in apoptosis, ion homeostasis, and metabolism-related genes |
Protein Expression and Phosphorylation Studies (e.g., Western Blotting)
Western blotting is a key technique to detect and quantify specific proteins in a sample. It is extensively used to study the signaling pathways affected by this compound.
Protein Expression: Western blotting has been used to measure the levels of key proteins involved in apoptosis and cell survival. For example, in studies with human mesenchymal stem cells, it was used to confirm the down-regulation of cleaved caspase-3, a key executioner of apoptosis, following treatment with this compound. science.gov In myocardial ischemia-reperfusion injury models, the peptide was shown to decrease the expression of caspase-3 in cardiac tissue.
Protein Phosphorylation: The attachment of a phosphate (B84403) group to a protein, known as phosphorylation, is a critical mechanism for regulating protein activity and signal transduction. Western blotting with phosphorylation-specific antibodies is used to study these changes. Research has shown that this compound can increase the phosphorylation of Akt (at Ser473) in human mesenchymal stem cells, indicating activation of the pro-survival PI3K/Akt pathway. science.gov Conversely, in primary cortical neurons, the peptide has been found to inhibit the phosphorylation of RNA Polymerase II, suggesting a mechanism for its regulation of cellular transcription. science.gov In models of spinal cord injury, the peptide has been shown to decrease the phosphorylation of cPLA2.
Immunocytochemistry and Microscopy Techniques
Visualizing the localization and expression of proteins within cells provides crucial spatial context for the actions of this compound.
Immunocytochemistry: This technique uses antibodies to detect specific proteins within cells. The antibody is typically linked to a fluorescent dye or an enzyme that produces a colored product. This allows for the visualization of the protein's distribution within the cell using microscopy. For instance, immunofluorescence live/dead staining has been used to assess the neuroprotective effects of this compound in neuronal cultures subjected to oxygen deprivation.
Microscopy Techniques: A range of microscopy techniques are employed to visualize the effects of this compound.
Fluorescence Microscopy: This is used in conjunction with immunocytochemistry and fluorescent stains to visualize specific cellular components.
Confocal Microscopy: This technique provides high-resolution images and the ability to create 3D reconstructions of cells, which is valuable for detailed localization studies.
Differential Interference Contrast (DIC) Microscopy: This method enhances the contrast in unstained, transparent samples, allowing for the visualization of live cells and their morphology.
Digital Microscopy: The use of digital cameras to capture and analyze microscope images facilitates documentation and quantitative analysis of cellular changes.
Enzyme Activity Assays (e.g., Enkephalinase Inhibition)
Enkephalins are naturally degraded by enzymes such as neprilysin (neutral endopeptidase) and aminopeptidase (B13392206) N. While this compound is a stable analog designed to resist this degradation, the potential for it or other peptides to inhibit these enzymes is a relevant area of investigation.
In vitro enkephalinase activity can be assayed by measuring the rate of hydrolysis of a labeled enkephalin, such as ³H-Leu-enkephalin, in the presence of the test compound. researchgate.net While direct studies on the enkephalinase inhibitory activity of this compound are not prominent, the concept of inhibiting enkephalin-degrading enzymes is a known strategy to enhance endogenous opioid signaling. e-century.us For example, the antinociceptive effects of some peptides are attributed to their ability to inhibit neprilysin. Assays to screen for such activity are crucial in the broader field of opioid peptide research.
Ex Vivo and Organotypic Models
Ex vivo models, which utilize tissue or organs outside the living organism, provide a controlled environment to study the direct effects of DADLE on specific cellular processes without systemic physiological variables.
Organotypic brain slice cultures are a valuable ex vivo tool for investigating neuroprotection. In these models, ischemia is typically simulated by oxygen-glucose deprivation (OGD) or by perfusing the slices with glucose-free artificial cerebrospinal fluid. nih.gov Studies have shown that DADLE confers significant protection to neuronal cells under these conditions.
In an ex vivo model of cerebral ischemia/reperfusion using brain slices, DADLE was found to attenuate the release of lactic dehydrogenase, an indicator of cell damage, and reduce neuronal apoptosis in a concentration-dependent manner. nih.gov This protective effect was linked to the activation of delta2 opioid receptors and the downstream MEK-ERK signaling pathway. nih.gov Further research on primary cultured rat cortical astrocytes subjected to OGD demonstrated that DADLE treatment increased cell viability and induced a cytoprotective form of autophagy. nih.gov Similarly, in models using SH-SY5Y neuronal cells and brain microvascular endothelial cells (BMECs) subjected to OGD/reperfusion, DADLE increased cell viability. nih.govnih.gov In BMECs, this protection was associated with enhanced mitophagy, an increase in mitochondrial membrane potential, and elevated ATP synthesis. nih.gov
| Model System | Insult | Key Findings with DADLE Treatment | Reference(s) |
| Rat Brain Slices | Glucose-free perfusion | Attenuated lactic dehydrogenase release; Reduced neuronal apoptosis. | nih.gov |
| Primary Rat Cortical Astrocytes | Oxygen-Glucose Deprivation (OGD) | Increased cell viability; Induced cytoprotective autophagy. | nih.gov |
| SH-SY5Y Neuronal Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Increased cell viability; Augmented autophagy. | nih.gov |
| Brain Microvascular Endothelial Cells (BMECs) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Enhanced cellular viability; Promoted mitophagy; Increased ATP synthesis. | nih.gov |
Research has extended beyond single tissue types to whole organ preparations to assess DADLE's preservation capabilities. In a multi-organ block preparation, DADLE was shown to significantly prolong the survival time of organs, including the heart, lung, liver, spleen, and kidney, for up to 46 hours. sigmaaldrich.comsigmaaldrich.com This suggests a broad tissue-protective role that may be critical in contexts like organ transplantation and preservation. sigmaaldrich.comsigmaaldrich.com The compound also aids in the development of myocardial tolerance to ischemia. sigmaaldrich.comsigmaaldrich.com
Analytical Chemistry Techniques in Research
Analytical chemistry plays a pivotal role in the research of this compound, ensuring the purity of the compound used in studies and enabling the analysis of its metabolic fate.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and analyzing its degradation products. Purity is a critical parameter, with research-grade DADLE typically having a purity of ≥95% or higher as determined by HPLC. sigmaaldrich.comsigmaaldrich.com This ensures that the observed biological effects are attributable to the compound itself and not to impurities.
HPLC is also instrumental in studying the metabolic stability and degradation of DADLE. A method has been developed to determine the presence of DADLE and its C-terminal fragments in biological samples like rat blood. nih.gov This involves separating the parent compound from its metabolites on a reversed-phase column with a gradient elution system, often using a mobile phase consisting of an acidic aqueous solution and an organic solvent like acetonitrile. nih.gov The ability to quantify both DADLE and its breakdown products is crucial for understanding its pharmacokinetic profile. nih.gov
Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites. MS provides a highly sensitive and accurate measurement of the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight. researchgate.net The empirical formula for (d-Ala2,d-leu5)-enkephalin is C₂₉H₃₉N₅O₇, corresponding to a specific molecular weight. sigmaaldrich.comsigmaaldrich.com
In conjunction with HPLC (LC-MS), MS is powerfully applied to identify metabolites. As DADLE is metabolized in the body, various fragments are produced. MS can analyze these fragments, and through techniques like tandem mass spectrometry (MS/MS), the structure of these metabolites can be elucidated. nih.gov The fragmentation patterns of enkephalins are well-studied, making it a good reference compound for MS analysis. researchgate.netnih.gov This detailed structural information is vital for a complete understanding of the compound's biotransformation.
Computational and Structural Biology Approaches
Computational and structural biology methods provide profound insights into the molecular interactions of this compound, guiding the design of new and improved ligands.
Molecular Docking and Dynamics Simulations for Receptor Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of this compound to its target receptors, primarily the delta-opioid receptor. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov
Molecular dynamics simulations build upon the static picture provided by docking, simulating the movement of the ligand-receptor complex over time. nih.gov This allows for the study of the flexibility of both the ligand and the receptor and provides a more dynamic and realistic view of the binding process. These simulations can help to understand the conformational changes that occur upon binding and can be used to calculate binding free energies, offering a more quantitative measure of binding affinity.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a computational strategy used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov For this compound, a pharmacophore model would define the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers, that are crucial for its interaction with the opioid receptor. nih.gov
By understanding the pharmacophore of DADLE, medicinal chemists can design new molecules that possess the same essential features but may have improved properties, such as enhanced stability, selectivity, or a different side-effect profile. nih.gov This approach is a cornerstone of rational drug design, enabling the virtual screening of large compound libraries to identify new potential ligands or guiding the synthesis of novel analogs with desired characteristics. nih.gov
Analysis of Protein-Ligand Interactions
The interaction of this compound with opioid receptors, particularly the delta-opioid receptor (δOR), has been a subject of extensive research. These investigations utilize a range of biophysical and analytical techniques to elucidate the specifics of the binding events. DADLE is a synthetic opioid peptide with the sequence Tyr-D-Ala-Gly-Phe-D-Leu. wikipedia.org It is recognized as a prototypical δ-opioid receptor agonist, although it also exhibits activity at the μ-opioid receptor (μOR). rndsystems.com
Binding Affinity Studies
Competitive radioligand binding assays are a cornerstone for determining the affinity of ligands for their receptors. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled ligand of interest, in this case, DADLE. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the ligand.
Studies have shown that DADLE exhibits a high affinity for the delta-opioid receptor. For instance, in HEK 293 cells expressing an epitope-tagged mouse delta-opioid receptor, DADLE competitively inhibited the binding of the radioligand [3H]bremazocine with a Ki of 0.9 nM. acs.org In contrast, its affinity for the mu-opioid receptor is significantly lower, with a reported Ki of 370 nM in the same study. acs.org This more than 400-fold selectivity for the delta-opioid receptor is a key characteristic of DADLE.
Another study investigating multiple morphine and enkephalin binding sites in the central nervous system reported that low-affinity [D-Ala2,D-Leu5]-[3H]enkephalin receptor sites, corresponding to the delta receptor, bind [D-Ala2,D-Leu5]enkephalin with a Ki of 5-8 nM. wikipedia.org The same study noted that the mu-2 receptor site binds [D-Ala2,D-Leu5]enkephalin with a much lower affinity, showing a Ki of 50 nM. wikipedia.org
| Receptor Subtype | Cell/Tissue Type | Radioligand | Ki (nM) | Reference |
|---|---|---|---|---|
| Delta-Opioid Receptor (mouse) | HEK 293 cells | [3H]Bremazocine | 0.9 | acs.org |
| Mu-Opioid Receptor (mouse) | HEK 293 cells | [3H]Bremazocine | 370 | acs.org |
| Delta-Opioid Receptor (rat) | Brain | [3H][D-Ala2,D-Leu5]enkephalin | 5-8 | wikipedia.org |
| Mu-2 Opioid Receptor (rat) | Brain | [3H]dihydromorphine | 50 | wikipedia.org |
Fluorescence Spectroscopy
Fluorescence-based techniques are powerful tools for studying protein-ligand interactions in real-time and in various environments, including living cells. peptide.com These methods can provide information on binding affinity, kinetics, and conformational changes.
One application of fluorescence in studying DADLE's interaction with opioid receptors is through the use of fluorescently labeled ligands. While specific quantitative binding data from fluorescence spectroscopy for DADLE is not extensively published, the technique has been instrumental in visualizing the consequences of its binding. For example, studies have utilized fluorescently tagged antibodies or ligands to monitor the internalization of the delta-opioid receptor upon agonist binding. It has been demonstrated that treatment of cells expressing the delta-opioid receptor with DADLE leads to the redistribution of the receptor from the cell surface to intracellular compartments, a process that can be visualized and quantified using fluorescence microscopy. nih.govmdpi.com
Furthermore, advanced fluorescence techniques like Förster Resonance Energy Transfer (FRET) can be employed to measure the proximity between a fluorescently labeled ligand and a fluorescently tagged receptor, providing insights into the binding event itself. peptide.com The development of new fluorescent probes for opioid receptors continues to enhance the utility of this methodology.
Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive analytical technique that can be used to identify and characterize proteins and their interactions. In the context of DADLE, MS has been employed to characterize the delta-opioid receptor itself. In one study, a mouse delta-opioid receptor was engineered with affinity tags to facilitate its purification. Following purification, the receptor, which migrated on SDS-PAGE with an apparent molecular mass of 65 kDa, was identified and characterized using MALDI-TOF mass spectrometry to analyze peptides derived from in-gel trypsin digestion. acs.org This confirmed the identity of the purified receptor that DADLE binds to.
While direct analysis of the non-covalent DADLE-receptor complex by native mass spectrometry to determine stoichiometry has not been detailed in the available literature, this technique holds the potential to provide such information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. While a high-resolution structure of DADLE bound to its receptor is not yet available, NMR has been used to study the conformation of related enkephalin peptides. These studies provide valuable insights into the conformational preferences of these flexible peptides, which is crucial for understanding how they interact with their receptors.
For instance, NMR studies on linear enkephalin-related peptides have been used to understand how conformational constraints influence selectivity for the delta-opioid receptor. nih.gov Computational studies, often complemented by NMR data, have explored the conformational preferences of Leu-enkephalin, suggesting that favorable interactions with the receptor can induce a specific "bioactive conformation." acs.org
X-ray Crystallography
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules. A crystal structure of (d-Ala2,d-leu5)-enkephalin hydrochloride co-crystallized with 2-butanone (B6335102) has been determined. nih.gov This study revealed a slightly distorted type I' β-bend conformation, which is stabilized by an intramolecular hydrogen bond. nih.gov This conformation is similar to that observed for other [Leu]-enkephalin analogues and provides a detailed picture of the ligand's structure, which is essential for understanding its interaction with the receptor binding pocket.
Future Directions and Unexplored Research Avenues
Elucidating Novel Opioid Receptor-Independent Mechanisms
While DADLE's effects are primarily mediated by delta-opioid receptors (DOR), recent findings suggest the involvement of mechanisms that are either independent of or downstream from direct receptor activation. Future research is critical to fully elucidate these pathways.
One promising avenue is the interaction between DADLE and other receptor systems. For instance, in the context of cardioprotection, DADLE's ability to protect against ischemia-reperfusion injury has been linked to the transactivation of the epidermal growth factor receptor (EGFR). physiology.org Similarly, research indicates that DADLE can inhibit the Wnt/β-Catenin signaling pathway, which plays a crucial role in regulating apoptosis, thereby providing cardioprotective effects. nih.gov
Another area of intense investigation is DADLE's influence on cellular housekeeping processes. Studies have shown that DADLE can enhance mitophagy, the selective degradation of mitochondria, in brain microvascular endothelial cells by upregulating the expression of transient receptor potential vanilloid subtype 4 (TRPV4). nih.govnih.govresearchgate.net This process is vital for relieving ischemia-reperfusion injury and suggests a novel neuroprotective mechanism. nih.govnih.gov The activation of δOR by DADLE appears to regulate TRPV4 expression, highlighting a potential crosstalk between opioid and non-opioid signaling cascades. nih.gov
Furthermore, research has demonstrated that chronic treatment with DADLE can increase the levels of nerve growth factor (NGF) in the hippocampus and midbrain of mice. nih.gov This suggests that the neuroprotective actions of DADLE may be partly mediated by its influence on neurotrophic factor production, an effect that could be independent of direct, acute opioid receptor signaling. nih.govnih.gov
Advanced Analog Design for Enhanced Selectivity and Stability
The therapeutic potential of natural enkephalins is limited by their poor metabolic stability and low membrane permeability. While DADLE represents a significant improvement, the design of advanced analogs continues to be a key research focus to enhance selectivity, stability, and functional profiles.
A major goal is the development of multifunctional ligands that can interact with multiple opioid receptors to produce a more desirable therapeutic effect. Researchers have developed enkephalin-like tetrapeptide analogs with a C-terminus modification that exhibit mixed mu-opioid receptor (MOR)/DOR agonism and kappa-opioid receptor (KOR) antagonism. nih.gov This unique profile could be beneficial for treating chronic pain by activating analgesic pathways (MOR/DOR) while simultaneously blocking the pathological activation of KOR. nih.gov
Improving the drug-like properties of these peptides is another critical objective. Modifications such as halogenation and the incorporation of lipophilic moieties have been shown to enhance the lipophilicity of enkephalin analogs. nih.gov Other strategies include N-terminal lipidation and the synthesis of peptidomimetics to improve plasma stability and prevent proteolytic degradation. mdpi.commdpi.com For example, certain modified analogs have demonstrated remarkable stability in human plasma, with over 90% of the compound remaining intact after 42 days of incubation. nih.gov
| Analog | Modification | Receptor Profile | Key Finding |
| KK-102 | Modified Leu-Enkephalin | DOR binding affinity (70% relative to Leu-ENK) | 8-fold higher antinociceptive activity than Leu-ENK in a hot-plate test. mdpi.com |
| LYS744 (6) | Dmt-DNle-Gly-Phe(p-Cl)-Ppp | MOR/DOR agonist, KOR antagonist | High plasma stability (>90% after 42 days); potential for chronic pain treatment. nih.gov |
| Analog 8 | Enkephalin-like structure with N-phenyl-N-(piperidin-4-yl)propionamide | MOR/DOR agonist | Showed high anti-hyperalgesic and anti-allodynic effects in a neuropathic pain model. nih.gov |
| Lipidated Sialorphin | N-terminal stearic acid | Inhibitor of Neutral Endopeptidase (NEP) | Protects enkephalins from degradation; shows anti-inflammatory activity in a colitis model. mdpi.com |
This table summarizes findings on advanced analog designs aimed at improving the therapeutic profile of enkephalin-related compounds.
Investigation of Long-Term Effects in Preclinical Models
Most preclinical studies on DADLE have focused on its acute effects. A significant gap in the current understanding is the consequence of long-term or chronic administration. Future research must incorporate longitudinal studies in preclinical models to assess both the sustained efficacy and the potential for adaptive changes in response to prolonged DADLE exposure.
Chronic treatment with DADLE has been shown to cause a significant increase in nerve growth factor (NGF) in specific brain regions in adult mice, suggesting that long-term administration could induce lasting neuroadaptive changes. nih.gov Understanding these long-term neuroplastic effects is crucial for evaluating its potential in treating chronic neurodegenerative diseases.
In models of global cerebral ischemia, DADLE treatment has demonstrated protective effects that extend for several days post-injury. Studies have observed significant neuronal survival in the hippocampus at day 7 and improvements in spatial memory deficits between days 5 and 9 after the ischemic event. nih.gov These findings underscore the importance of extending observation periods in preclinical studies to capture the full temporal scope of DADLE's therapeutic window and its impact on functional recovery. The enkephalinergic system itself is known to undergo long-lasting neuroadaptations in response to chronic drug exposure, further highlighting the need for such investigations. nih.gov
Role in Complex Physiological Systems Beyond Established Opioid Pathways
The influence of DADLE appears to extend far beyond the canonical opioid pathways related to analgesia. Emerging evidence points to its role as a modulator of complex physiological systems, particularly in response to cellular stress.
Genomic analysis has revealed that preconditioning with DADLE prior to oxygen deprivation can alter the expression of thousands of genes in cortical neurons and glial cells. nih.gov DADLE exposure led to a coordinated response, increasing the expression of potentially protective genes while decreasing those that could be harmful. nih.gov The affected pathways included fundamental cellular processes such as apoptosis, intracellular ion homeostasis, glucose metabolism, and the function of molecular chaperones. nih.gov
Furthermore, DADLE has been shown to induce a hibernation-like state, a phenomenon linked to its protective effects on peripheral organs. researchgate.net Studies have demonstrated that DADLE can prolong the survival of the heart, lungs, liver, and kidneys, suggesting a systemic protective capability against ischemic damage. researchgate.net This broad organ protection points to a fundamental role in managing metabolic stress that is not fully explained by classical opioid receptor signaling in the central nervous system. Its ability to modulate mitochondrial function through pathways like mitophagy further supports its role as a key regulator of cellular energy and survival under stress. nih.govresearchgate.net
Application in Novel Preclinical Disease Models
The neuroprotective and cytoprotective properties of DADLE suggest its therapeutic potential across a spectrum of diseases. Future research should focus on applying DADLE and its advanced analogs in a wider array of novel preclinical disease models to validate these potential uses.
DADLE has already shown promise in various models of neurological and cardiovascular injury. Its efficacy in mitigating damage in models of global cerebral ischemia and myocardial ischemia-reperfusion injury is well-documented. nih.govnih.govnih.gov Beyond ischemia, its potential has been noted in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as epilepsy and spinal cord injury. nih.govresearchgate.net
The development of novel analogs with improved stability and targeted activity profiles opens the door to testing in new contexts. For example, analogs showing anti-inflammatory effects could be tested in models of inflammatory bowel disease, such as the dextran (B179266) sulphate sodium (DSS)-induced colitis model. mdpi.com The application of DADLE in models of oxygen-deprivation injury in neuronal and glial co-cultures provides a platform to dissect its specific cellular protection mechanisms. nih.gov
| Preclinical Model | Disease/Condition | Key Finding with DADLE/Analog |
| Global Cerebral Ischemia (Rat) | Stroke / Brain Ischemia | Promotes neuronal survival and improves cognitive deficits. nih.gov |
| Myocardial Ischemia-Reperfusion (Mouse/Rabbit) | Heart Attack | Reduces infarct size and preserves cardiac function. physiology.orgnih.gov |
| Oxygen-Glucose Deprivation/Reoxygenation (Cell Culture) | Cellular Ischemia-Reperfusion Injury | Reduces apoptosis and enhances cell viability in brain microvascular endothelial cells. nih.govnih.gov |
| Oxygen-Deprivation (Cortical Cell Culture) | Hypoxic Brain Injury | Reduces neuronal injury and modulates gene expression related to cell survival. nih.gov |
| Spinal Nerve Ligation (Rat) | Neuropathic Pain | Analogs show significant anti-hyperalgesic and anti-allodynic effects. nih.gov |
| Middle Cerebral Artery Occlusion (Mouse) | Stroke | An analog decreased brain infarct and edema ratios. nih.gov |
This table presents a selection of preclinical models where (d-Ala2,d-leu5)-enkephalin acetate (B1210297) and its analogs have been investigated, highlighting the breadth of their potential applications.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for administering (D-Ala²,D-Leu⁵)-enkephalin acetate in ischemia/reperfusion (I/R) injury models?
- Methodological Answer :
- In vivo : Use 5 mg/kg via intravenous (IV) or intraperitoneal (IP) injection 15 minutes before inducing ischemia. For liver I/R studies in Wistar rats, IV administration reduces serum transaminases (GPT/AST) and hepatic malondialdehyde (MDA) levels . For brain microvascular endothelial cells (BMECs), IP injection in mice prior to oxygen-glucose deprivation (OGD) mitigates mitochondrial dysfunction .
- In vitro : Apply 10–100 µM concentrations to primary neurons or SH-SY5Y cells. Post-treatment recovery (e.g., 72 hours in drug-free medium) restores transcriptional activity without cytotoxicity .
Q. How can researchers validate the specificity of (D-Ala²,D-Leu⁵)-enkephalin acetate for delta-opioid receptors (DOR) in mechanistic studies?
- Methodological Answer :
- Use selective antagonists like naltrindole (DOR antagonist) or 3β-naltrexol (MOR antagonist) to block receptor activity. Pre-incubate cells/tissues with antagonists for 30 minutes before agonist administration. For example, naltrindole (1 µM) abolishes DADLE-induced mitophagy in BMECs, confirming DOR dependence .
- Compare binding affinity with non-selective agonists (e.g., morphine for MOR) using radioligand displacement assays .
Q. What analytical methods are recommended for quantifying (D-Ala²,D-Leu⁵)-enkephalin acetate in biological samples?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Detection: Positive ion mode with MRM transitions (e.g., m/z 570.3 → 397.2 for DADLE).
- Sensitivity: Limit of quantification (LOQ) ≤ 1 ng/mL in rat brain homogenates .
Advanced Research Questions
Q. How can contradictory findings on (D-Ala²,D-Leu⁵)-enkephalin acetate’s protective effects in hepatocytes versus endothelial cells be resolved?
- Methodological Answer :
- Cell-Specific Receptor Expression : Quantify DOR/MOR expression via qPCR or flow cytometry. Rat hepatocytes show higher DOR density, while sinusoidal endothelial cells may lack downstream signaling effectors (e.g., TRPV4) .
- Oxidative Stress Assays : Compare MDA (lipid peroxidation) and glutathione (GSH) levels post-treatment. DADLE reduces MDA in hepatocytes but not in endothelial cells, suggesting cell-type-specific antioxidant pathways .
Q. What mechanisms underlie (D-Ala²,D-Leu⁵)-enkephalin acetate’s neuroprotection beyond opioid receptor activation?
- Methodological Answer :
- TRPV4-Mediated Mitophagy : In BMECs, DADLE upregulates TRPV4 channels, increasing mitochondrial Parkin recruitment and LC3-II/Beclin-1 expression. Use TRPV4 inhibitors (e.g., HC-067047) to block this pathway .
- Transcriptomic Profiling : Perform RNA-seq to identify non-opioid targets, such as hypoxia-inducible factor 1α (HIF-1α) or autophagy-related genes (e.g., PINK1) .
Q. How does (D-Ala²,D-Leu⁵)-enkephalin acetate interact with both MOR and DOR in analgesia studies?
- Methodological Answer :
- Binding Kinetics : Use N-ethylmaleimide (NEM) to inactivate sulfhydryl-dependent receptors. DADLE shows 7–30× higher protection for DOR vs. MOR, indicating preferential binding .
- Functional Assays : Measure cAMP inhibition in HEK-MOR/DOR cells. Co-treatment with MOR antagonists (e.g., CTAP) isolates DOR-specific effects .
Q. What factors influence dose optimization for (D-Ala²,D-Leu⁵)-enkephalin acetate in different I/R models?
- Methodological Answer :
- Species Differences : Mice require 5 mg/kg IP for brain I/R, while rats need 5 mg/kg IV for liver I/R due to metabolic variability .
- Temporal Effects : Short-term exposure (15–30 minutes) activates acute signaling (e.g., ERK phosphorylation), while prolonged exposure (24–72 hours) induces sustained mitophagy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
